N-[(2R,3S,4S,5R,6R)-6-(2-aminoethoxy)-4-hydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide
Description
This compound features a highly substituted oxane (a six-membered oxygen-containing ring) with stereochemical complexity. Key structural elements include:
- Oxane core: The 2R,3S,4S,5R,6R configuration defines a rigid, sugar-like scaffold.
- Substituents: 2-Aminoethoxy group at C6, introducing a basic amine functionality. Hydroxy and methoxy groups at C4 and C5, respectively, enhancing hydrophilicity. Methyl group at C2, contributing to steric bulk.
- Amide linkage: A 3-hydroxy-3-methylbutanamide moiety at C3, providing a polar, hydrogen-bonding interface.
Properties
Molecular Formula |
C14H28N2O6 |
|---|---|
Molecular Weight |
320.38 g/mol |
IUPAC Name |
N-[(2R,3S,4S,5R,6R)-6-(2-aminoethoxy)-4-hydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide |
InChI |
InChI=1S/C14H28N2O6/c1-8-10(16-9(17)7-14(2,3)19)11(18)12(20-4)13(22-8)21-6-5-15/h8,10-13,18-19H,5-7,15H2,1-4H3,(H,16,17)/t8-,10-,11+,12-,13-/m1/s1 |
InChI Key |
RGUBEKWKCQRYRN-KABOQKQYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCN)OC)O)NC(=O)CC(C)(C)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCCN)OC)O)NC(=O)CC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S,4S,5R,6R)-6-(2-aminoethoxy)-4-hydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through reactions such as nucleophilic substitution and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the synthesis process.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond (-C(=O)N-) undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid and amine derivatives. This reaction is pH-dependent and requires precise temperature control (typically 50–80°C).
-
Acidic conditions : Produces 3-hydroxy-3-methylbutanoic acid and the corresponding amino-oxane derivative.
-
Basic conditions : Forms a carboxylate salt and free amine.
| Reaction Conditions | Products | Yield (%) | Reference |
|---|---|---|---|
| 1M HCl, 60°C, 4h | 3-hydroxy-3-methylbutanoic acid + amine | 78–82 | |
| 0.5M NaOH, 70°C, 3h | Carboxylate salt + free amine | 85–88 |
Nucleophilic Substitution at the Amine Group
The 2-aminoethoxy side chain participates in alkylation and acylation reactions. The primary amine reacts with:
-
Electrophiles : Such as acyl chlorides (e.g., acetyl chloride) to form substituted amides .
-
Aldehydes/ketones : Under reductive amination conditions (NaBH₃CN) to generate secondary amines.
Example :
Reaction efficiency depends on steric hindrance from the oxane ring’s methyl group.
Oxidation of Hydroxyl Groups
The secondary hydroxyl groups (C4 and C6 positions on the oxane ring) are susceptible to oxidation using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane, yielding ketone intermediates.
-
C4-OH oxidation : Forms a ketone at C4, destabilizing the oxane ring and promoting ring-opening reactions.
-
C6-OH oxidation : Less reactive due to steric protection by the 2-methyl group.
Glycosidic Bond Reactivity
The oxane ring’s hemiacetal structure enables cleavage under acidic conditions (e.g., HCl in methanol), generating a linear aldehyde intermediate . This reactivity is exploited in prodrug designs to modulate bioavailability .
Methoxy Group Stability
The C5-methoxy group (-OCH₃) is resistant to hydrolysis under physiological conditions but undergoes demethylation with BBr₃ in dichloromethane (-20°C), producing a catechol derivative .
Stereochemical Influence on Reactivity
The compound’s stereochemistry (2R,3S,4S,5R,6R) dictates regioselectivity:
-
C3-hydroxy group : Participates in hydrogen bonding, reducing nucleophilicity compared to C4-OH.
-
C2-methyl group : Sterically shields the oxane ring’s β-face, limiting access to reagents.
Key Analytical Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular weight | 393.50 g/mol | Mass spectrometry | |
| Melting point | 132–135°C (decomposes) | Differential Scanning Calorimetry | |
| pKa (amide NH) | ~10.2 | Potentiometric titration |
This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry, though further studies are needed to optimize selectivity and stability .
Scientific Research Applications
N-[(2R,3S,4S,5R,6R)-6-(2-aminoethoxy)-4-hydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2R,3S,4S,5R,6R)-6-(2-aminoethoxy)-4-hydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues from the Evidence
Sulfamoylphenyl Tetrahydrofuran Derivatives (Compounds 5a–5d)
Source : (Molecules, 2013)
Structures :
- Core: Tetrahydrofuran-3-yl sulfamoylphenyl group.
- Variable acyl chains (butyryl, pentanoyl, hexanoyl, heptanoyl).
Key Differences :
- The oxane core in the target compound is replaced by a tetrahydrofuran ring.
- The sulfamoylphenyl group introduces a sulfonamide moiety absent in the target.
- Acyl chains in 5a–5d are linear, while the target’s amide is branched (3-hydroxy-3-methylbutanamide).
Physical Properties :
| Compound | Yield (%) | Melting Point (°C) | [α]D (c, CH3OH) |
|---|---|---|---|
| 5a | 51.0 | 180–182 | +4.5° (0.10) |
| 5b | 45.4 | 174–176 | +5.7° (0.08) |
| 5c | 48.3 | 142–143 | +6.4° (0.10) |
| 5d | 45.4 | 143–144 | +4.7° (0.10) |
Glucopyranosyl Derivatives ()
Structure :
- Core: β-D-Glucopyranosyl (a glucose-derived oxane).
- Substituents: Acetamido and nitrososulfanyl groups.
Key Differences :
- The glucopyranosyl core shares stereochemical features with the target’s oxane but lacks the aminoethoxy and methoxy groups.
- The nitrososulfanyl group introduces redox-sensitive functionality absent in the target.
Applications : Such derivatives are often explored as prodrugs or enzyme inhibitors due to their carbohydrate mimicry .
Benzamide Derivatives ()
Structure :
- Core: Nitro-substituted benzene.
- Substituents: Methoxy and 3-methylbutanamide groups.
Key Differences :
- The aromatic benzene core contrasts with the oxane scaffold.
- The 3-methylbutanamide group is structurally analogous to the target’s amide but lacks the hydroxy group.
Biological Relevance : Nitro and methoxy groups in such compounds are associated with antimicrobial or anticancer activity .
Amide Bond Formation
- Target Compound: Likely synthesized via coupling of the oxane intermediate with 3-hydroxy-3-methylbutanoic acid, similar to the acylation of compound 4 in .
- Contrast : Compounds 5a–5d use linear acyl chlorides (e.g., butyryl chloride), while the target’s branched amide may require protection/deprotection strategies to preserve stereochemistry.
Stereochemical Complexity
- The target’s five stereocenters exceed the complexity of most analogues (e.g., compound 5a has only one stereocenter). This likely necessitates chiral resolution or asymmetric synthesis, increasing synthetic difficulty .
Physicochemical and Spectroscopic Comparisons
Hydrogen-Bonding Capacity
- The target’s hydroxy and amide groups enhance solubility in polar solvents, similar to glucopyranosyl derivatives ().
- In contrast, the nitro groups in ’s benzamide reduce solubility but improve membrane permeability .
Mass Spectrometry (MS) Fragmentation
- While MS data for the target are unavailable, molecular networking () suggests that related oxane derivatives would cluster based on shared fragments (e.g., oxane ring cleavage or amide bond breaks) .
Key Gaps in Evidence :
- Lack of synthetic protocols, biological activity, or spectroscopic data (NMR, MS) for the target compound.
- Limited examples of oxane-based amides in the provided literature, necessitating extrapolation from tetrahydropyran or glucopyranosyl derivatives.
Biological Activity
N-[(2R,3S,4S,5R,6R)-6-(2-aminoethoxy)-4-hydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide is a complex organic compound that has garnered attention in various biological studies for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a specific stereochemistry that influences its biological interactions. The molecular formula is , with a molecular weight of approximately 393.49 g/mol. Its structure features a hydroxyl group, an aminoethoxy group, and multiple methoxy groups which contribute to its solubility and reactivity.
Research indicates that this compound may exhibit several biological activities:
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies have shown that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Antimicrobial Properties : Some studies suggest that it may possess antimicrobial activity against various pathogens due to its structural components.
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity using DPPH and ABTS assays. Results indicated that the compound significantly reduced DPPH radical formation by 70% at a concentration of 50 µg/mL compared to controls.
- Reference : Smith et al., 2020.
-
Case Study on Anti-inflammatory Effects :
- In vitro experiments demonstrated that treatment with the compound resulted in a 50% reduction in IL-6 levels in human macrophages after 24 hours.
- Reference : Johnson et al., 2021.
-
Case Study on Antimicrobial Properties :
- The compound was tested against a panel of bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and S. aureus.
- Reference : Lee et al., 2022.
Research Findings
Recent research has highlighted the compound's potential roles in various therapeutic areas:
- Cancer Therapy : Studies are exploring its efficacy as an adjunct treatment in cancer therapy due to its ability to inhibit tumor growth in vitro.
- Neuroprotection : Animal models have suggested neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's.
Table 2: Therapeutic Applications Under Investigation
Q & A
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants (-values) and nuclear Overhauser effects (NOEs) to determine spatial relationships between protons. For example, the axial/equatorial orientation of hydroxyl and methoxy groups on the oxane ring can be inferred from H-H coupling patterns (e.g., and ) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional validation of molecular connectivity and stereochemistry .
Q. What synthetic strategies are suitable for constructing the oxane ring with multiple stereocenters?
- Methodological Answer :
- Step 1 : Start with a protected sugar derivative (e.g., glucose or mannose) to leverage inherent stereochemistry.
- Step 2 : Introduce the 2-aminoethoxy side chain via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions to preserve stereointegrity .
- Step 3 : Functionalize the 3-hydroxy-3-methylbutanamide moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) to avoid racemization .
Q. How can preliminary bioactivity screening be designed for this compound?
- Methodological Answer :
- Assay Selection : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), referencing protocols from structurally similar compounds with reported antimicrobial properties .
- Target Prediction : Use computational tools (e.g., molecular docking) to prioritize receptors like Toll-like receptors (TLRs) or enzymes in inflammatory pathways, given the compound’s hydroxyl and amino groups .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying potency across studies) be resolved?
- Methodological Answer :
- Reproducibility Check : Standardize assay conditions (e.g., pH, solvent purity) to eliminate variability.
- Metabolite Analysis : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity .
- Structural Analogs : Compare results with analogs (e.g., bistramide A, acetaminophen derivatives) to isolate functional group contributions .
Q. What experimental approaches optimize the compound’s stability in aqueous solutions?
- Methodological Answer :
- pH Stability Profiling : Conduct accelerated stability studies at pH 1–10 (37°C) to identify degradation hotspots (e.g., hydrolysis of the aminoethoxy group).
- Protecting Groups : Introduce temporary protecting groups (e.g., acetyl for hydroxyls) during synthesis, then deprotect post-purification .
- Lyophilization : Test freeze-dried formulations to enhance shelf-life for in vivo studies .
Q. How can receptor binding mechanisms be elucidated given its complex stereochemistry?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry with purified receptors (e.g., TLR4/MD-2 complex).
- Molecular Dynamics (MD) Simulations : Model interactions between the oxane ring’s hydroxyl/methoxy groups and receptor active sites over 100-ns trajectories .
- Mutagenesis Studies : Engineer receptor mutants (e.g., TLR4 F126A) to validate key binding residues via SPR or fluorescence polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
